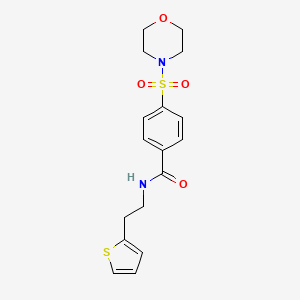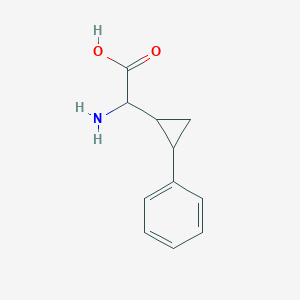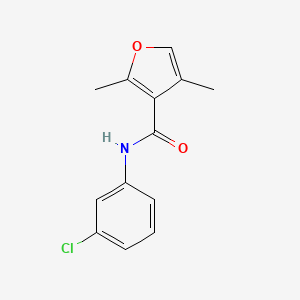![molecular formula C13H11Cl2NO2 B2382171 3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone CAS No. 303144-61-8](/img/structure/B2382171.png)
3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,6-Dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone, also known as 2,6-dichlorobenzyloxy-2-methylpyridin-4-one, is a heterocyclic organic compound with a wide range of applications in the field of chemistry. It is a colorless solid that is insoluble in water, but soluble in organic solvents such as ethanol and acetone. It is used in the synthesis of various other compounds, including pharmaceuticals, pesticides, and dyes.
Applications De Recherche Scientifique
Physical and Structural Studies
- Physical and Structural Analysis : Studies on a series of 3-hydroxy-2-methyl-4(1H)-pyridinones, related to 3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone, have been conducted to understand their crystal structures and bonding characteristics. These studies are crucial for understanding the chemical properties and potential applications of these compounds (Nelson, Karpishin, Rettig, & Orvig, 1988).
Alzheimer's Therapy
- Neurodegenerative Disease Treatment : Derivatives of 3-hydroxy-4(1H)-pyridinone have been studied for their potential in treating Alzheimer's disease. The research focuses on their ability to interact with metal ions in the brain, which is a key aspect of Alzheimer's pathology (Scott et al., 2011).
Coordination Compounds
- Formation of Metal Complexes : The ability of 3-hydroxy-2-methyl-4-pyridinones to form complexes with various metals, including aluminum, gallium, and indium, has been extensively studied. These compounds are potential candidates for various industrial and pharmaceutical applications due to their metal coordination properties (Zhang, Rettig, & Orvig, 1991).
Oxovanadium(IV) Complexes
- Interaction with Oxovanadium(IV) : Research into how 3-hydroxy-4-pyridinones interact with oxovanadium(IV) in aqueous solutions provides insights into their potential biomedical applications, particularly in understanding their behavior in biological systems (Rangel et al., 2006).
Antioxidant Properties
- Evaluation of Antioxidant Capabilities : Studies have investigated the antioxidant properties of 3-hydroxy-2-methyl-4-pyridinones. Understanding their role in preventing oxidation reactions is crucial for their potential use in medical and chemical applications (Ramsaywack et al., 2013).
Propriétés
IUPAC Name |
3-[(2,6-dichlorophenyl)methoxy]-2-methyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c1-8-13(12(17)5-6-16-8)18-7-9-10(14)3-2-4-11(9)15/h2-6H,7H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAXBQOCMBGUII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1)OCC2=C(C=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,3-Dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2382088.png)
![(3Z)-3-{[(2-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2382089.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-bromo-5-methoxybenzamide](/img/structure/B2382090.png)
![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2382094.png)


![Lithium 5-fluoro-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2382101.png)
![4,6-Dimethyl-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B2382102.png)


![5-((3-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2382105.png)
![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butyramide](/img/structure/B2382107.png)

